

The Allosteric Modulator VU0361737: A Technical Guide for Researchers

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Compound of Interest

Compound Name: VU0361737

Cat. No.: B611733

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CAS Number: 1161205-04-4

This technical guide provides an in-depth overview of **VU0361737**, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's characteristics, experimental protocols, and signaling pathways.

Core Compound Data

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 1161205-04-4 | [1][2][3] |
| Molecular Formula | C ₁₃ H ₁₁ ClN ₂ O ₂ | [1] |
| Molecular Weight | 262.69 g/mol | [1] |
| Synonyms | ML128, CID-44191096, N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide | [1] |

Quantitative Efficacy and Potency

VU0361737 has been demonstrated to be a potent and selective PAM of mGluR4. The following table summarizes its efficacy and potency at both human and rat mGluR4 receptors.

| Parameter | Species | Value |
|------------------|--------------|--------|
| EC ₅₀ | Human mGluR4 | 240 nM |
| EC ₅₀ | Rat mGluR4 | 110 nM |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for common in vitro and in vivo assays used to characterize mGluR4 PAMs like **VU0361737**.

In Vitro Assay: Calcium Flux Assay

This protocol outlines a method for measuring intracellular calcium mobilization following the activation of mGluR4, a common assay to assess the activity of PAMs.

Objective: To determine the potency and efficacy of **VU0361737** by measuring changes in intracellular calcium concentration in cells expressing mGluR4.

Materials:

- Cells stably co-expressing mGluR4 and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (e.g., Gqi5) to couple the Gαi/o pathway to calcium mobilization.
- Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **VU0361737** and a glutamate standard.
- Microplate reader with fluorescence detection capabilities.

Procedure:

- Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom microplate at an appropriate density and incubate overnight to allow for cell attachment.

- **Dye Loading:** Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.
- **Compound Addition:** Prepare serial dilutions of **VU0361737** in the assay buffer. Add the compound solutions to the wells.
- **Glutamate Stimulation:** After a short incubation with the test compound, add a sub-maximal concentration (e.g., EC₂₀) of glutamate to all wells to stimulate the mGluR4 receptor.
- **Fluorescence Measurement:** Immediately measure the fluorescence intensity over time using a microplate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
- **Data Analysis:** Plot the change in fluorescence against the concentration of **VU0361737** to determine the EC₅₀ value.

In Vivo Assay: Haloperidol-Induced Catalepsy in Rodents

This protocol describes a common behavioral model used to assess the anti-Parkinsonian-like effects of compounds such as mGluR4 PAMs.

Objective: To evaluate the in vivo efficacy of **VU0361737** in a rodent model of Parkinson's disease.

Materials:

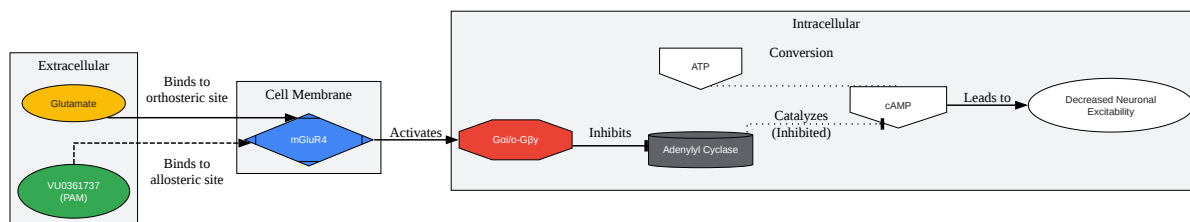
- Male Sprague-Dawley rats or C57BL/6 mice.
- Haloperidol solution.
- **VU0361737** formulated for in vivo administration (e.g., in a vehicle of saline with 0.5% methylcellulose).
- Catalepsy scoring apparatus (e.g., a horizontal bar).

Procedure:

- **Acclimation:** Acclimate the animals to the testing environment for at least 3 days prior to the experiment.
- **Induction of Catalepsy:** Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce a cataleptic state.
- **Compound Administration:** At a predetermined time after haloperidol injection, administer **VU0361737** or the vehicle control at various doses.
- **Catalepsy Assessment:** At set time points after compound administration, measure the duration of catalepsy. This is typically done by placing the animal's forepaws on a horizontal bar and measuring the time it takes for the animal to remove them.
- **Data Analysis:** Compare the duration of catalepsy in the **VU0361737**-treated groups to the vehicle-treated group to determine the compound's effect.

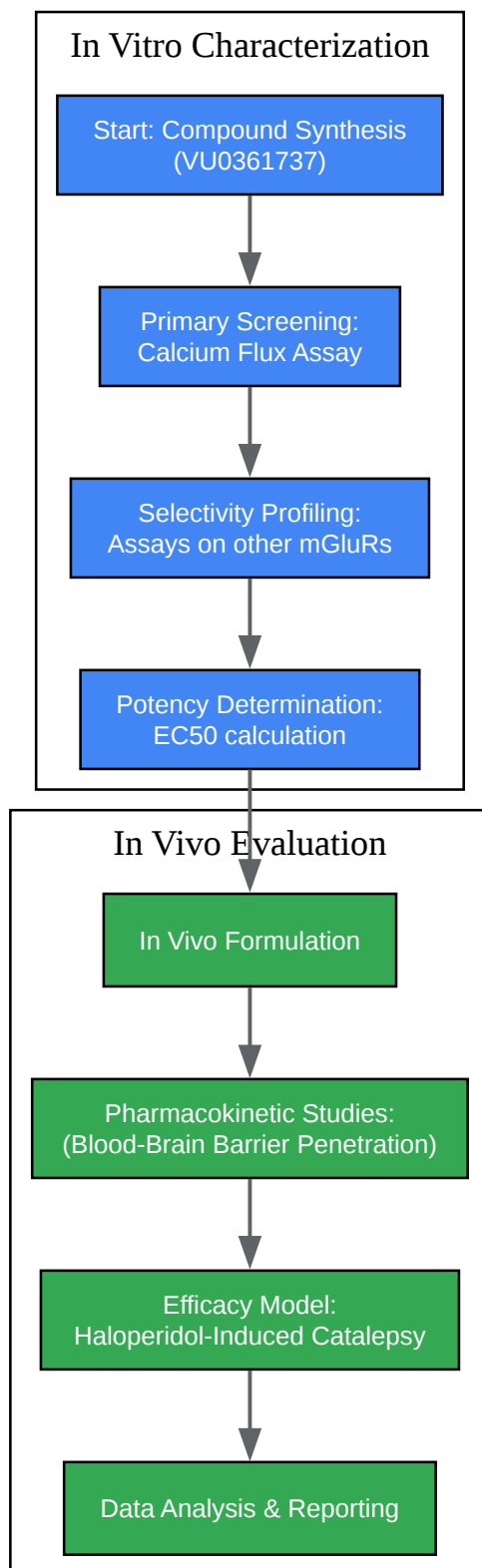
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of mGluR4 and a typical experimental workflow for characterizing a PAM like **VU0361737**.



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Canonical mGluR4 signaling pathway.



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Experimental workflow for **VU0361737**.

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- To cite this document: BenchChem. [The Allosteric Modulator VU0361737: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611733#what-is-the-cas-number-for-vu0361737]

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